2-((4-Methoxybenzyl)oxy)benzaldehyde
Description
2-((4-Methoxybenzyl)oxy)benzaldehyde (CAS: 77182-73-1) is a benzaldehyde derivative featuring a methoxybenzyl ether substituent at the 2-position of the benzaldehyde ring. Its molecular formula is $ \text{C}{15}\text{H}{14}\text{O}_{3} $, with a molecular weight of 242.27 g/mol. The compound exhibits a predicted density of 1.154 g/cm³ and a boiling point of 404.2°C, indicative of moderate polarity and thermal stability . It is commonly utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFNXXYWZBQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)oxy)benzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with salicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((4-Methoxybenzyl)oxy)benzoic acid.
Reduction: 2-((4-Methoxybenzyl)oxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivative Formation
The structure of 2-((4-Methoxybenzyl)oxy)benzaldehyde allows it to participate in diverse chemical reactions typical of benzaldehyde derivatives. These include:
- Condensation Reactions : This compound can undergo reactions to form larger, more complex structures. For instance, it can react with amines or hydrazines to yield various substituted hydrazones or imines, which are crucial in synthesizing pharmaceuticals.
- Formation of Heterocycles : The compound can serve as a precursor for synthesizing heterocyclic compounds through cyclization reactions. This is particularly useful in developing new drug candidates with improved biological activities.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that benzaldehyde derivatives can exhibit antimicrobial properties. A study involving the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues showed that certain derivatives displayed significant antimicrobial activity against bacteria such as Bacillus subtilis and Escherichia coli, surpassing the efficacy of standard antibiotics like ciprofloxacin.
Medicinal Chemistry
Pharmacological Activities
The medicinal chemistry applications of this compound are particularly noteworthy. Its derivatives have been investigated for various biological activities:
- Antimicrobial Activity : As mentioned earlier, derivatives have shown promising results against various pathogens, indicating their potential as new antimicrobial agents.
- Anticancer Properties : Some studies have explored the anticancer potential of benzaldehyde derivatives. For example, compounds synthesized from similar benzaldehyde structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be a lead compound for further development .
Chemical Biology
Biomolecule Modification
In chemical biology, the reactivity of benzaldehyde derivatives like this compound can be utilized to modify biomolecules or create probes for biological systems. This includes:
- Labeling Biomolecules : The aldehyde functionality can react with amines in biomolecules to form stable imine bonds, allowing for the labeling and tracking of biomolecules in cellular studies.
- Synthesis of Probes : The compound can be used to develop probes that facilitate the study of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-[(4-Methoxybenzyl)oxy]benzaldehyde (CAS: 77182-73-1):
This positional isomer substitutes the methoxybenzyl group at the 4-position instead of the 2-position. Despite identical molecular formulas, the 4-substituted analog exhibits distinct physicochemical properties, such as a lower predicted density (1.154 g/cm³ vs. 1.18–1.20 g/cm³ for some 2-substituted analogs) and altered reactivity due to steric and electronic effects .3-Methoxy-4-((4-methoxybenzyl)oxy)benzaldehyde (from ):
This compound features additional methoxy substitution at the 3-position, enhancing electron-donating effects on the aromatic ring. It was synthesized via a three-step reaction with a 72% yield, demonstrating higher synthetic complexity compared to the 2-substituted derivative (76.2% yield in ) .
Halogen-Substituted Analogs
- 2-[(4-Bromobenzyl)oxy]benzaldehyde (CAS: 101046-14-4): Replacing the methoxy group with bromine increases molecular weight (291.14 g/mol) and introduces halogen-specific reactivity, such as participation in Suzuki-Miyaura coupling reactions.
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 588679-50-9):
This derivative combines bromine and methoxy substituents, leading to synergistic electronic effects. Its synthesis requires careful optimization to avoid steric hindrance between substituents .
Hydroxy-Methoxy Derivatives
- 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3):
Unlike the methoxybenzyl ether derivatives, this compound has a free hydroxyl group at the 2-position. The hydroxyl group increases polarity (logP ~1.5) and enables hydrogen bonding, influencing solubility and biological activity. However, it lacks toxicological data, necessitating caution in applications .
Heterocyclic Derivatives
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine (from ):
This curcumin analog incorporates the 2-((4-methoxybenzyl)oxy)benzaldehyde moiety into a pyrimidine scaffold. Its extended conjugation system ($\lambda_{\text{max}}$ ~400 nm) and high molecular weight (650.22 g/mol) make it suitable for photodynamic therapy .
Comparative Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Synthetic Efficiency : The 2-substituted benzaldehyde derivatives generally achieve higher yields (76.2%) compared to multi-substituted analogs (72%) due to reduced steric hindrance .
- Bioactivity : Substituent position critically impacts biological activity. For instance, this compound derivatives exhibit superior antitumor activity compared to 4-substituted isomers, likely due to optimized binding with cellular targets .
Biological Activity
2-((4-Methoxybenzyl)oxy)benzaldehyde, also referred to as 4-methoxybenzyl 2-hydroxybenzaldehyde, is an aromatic aldehyde notable for its complex structure and potential biological activities. The compound features a methoxy group and a benzyl ether functional group, which contribute to its reactivity and interactions within biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O3. The compound consists of two aromatic rings connected by an ether linkage, with a methoxy group enhancing its electron-donating properties. This structural arrangement is significant for its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells at micromolar concentrations. The aldehyde group in the compound can readily react with nucleophiles such as amines and hydrazines, facilitating various biochemical interactions that may lead to therapeutic effects.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown potent cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. It operates through mechanisms that induce apoptosis and inhibit cell proliferation.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects that enhance overall anticancer efficacy .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in various in vitro studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : A study reported the synthesis of derivatives of this compound which were tested for their biological activities, revealing promising anticancer properties with IC50 values below 5 μM for certain analogs .
- Mechanistic Insights : Research on related compounds indicated that the mechanism involves modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
- Pharmacological Evaluation : In vivo studies using animal models have shown that systemic administration of this compound can significantly reduce tumor size while exhibiting a favorable safety profile with minimal toxicity observed during treatment .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
